molecular formula C11H22N3O6P B1667065 Bialaphos CAS No. 35597-43-4

Bialaphos

Cat. No. B1667065
CAS RN: 35597-43-4
M. Wt: 323.28 g/mol
InChI Key: VGEZOZJJXPKDEJ-WPZUCAASSA-N
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Description

Bialaphos is a natural herbicide produced by the bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes . It is a protoxin and non-toxic as is . When it is metabolized by the plant, the glutamic acid analog glufosinate is released which inhibits glutamine synthetase . This results in the accumulation of ammonium and disruption of primary metabolism .


Synthesis Analysis

Bialaphos is synthesized by Streptomyces hygroscopicus and Streptomyces viridochromeogenes . It is comprised of two alanine residues and the glutamic acid analog, phosphinothricin . More detailed information about the biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products like Bialaphos can be found in the paper titled "Biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products" .


Molecular Structure Analysis

The molecular formula of Bialaphos is C11H22N3O6P . It has a characteristic C−P bond in which phosphorus is directly bonded to carbon . More details about its molecular structure can be found on ChemSpider .


Chemical Reactions Analysis

Phosphonates like Bialaphos mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . More research is needed to fully understand the chemical reactions involving Bialaphos .


Physical And Chemical Properties Analysis

Bialaphos has a molecular weight of 345.26 . It is soluble in water . More detailed physical and chemical properties can be found in the Certificate of Analysis provided by AbMole BioScience .

Scientific Research Applications

Herbicide Resistance and Genetic Engineering

Bialaphos has played a significant role in the field of genetic engineering, particularly in developing herbicide resistance in plants. The bar gene, derived from Streptomyces hygroscopicus, which produces bialaphos, has been successfully used to engineer herbicide-resistant plants. This gene encodes a modifying enzyme that acetylates phosphinothricin, a component of bialaphos. This modification confers resistance to the herbicide, enabling the development of genetically modified crops that can withstand bialaphos application, thus providing a method for weed control without damaging the crops (Thompson et al., 1987).

Biochemical Engineering for Enhanced Production

Bialaphos production has been a focus of biochemical engineering studies. Efforts have been made to breed strains that can produce bialaphos more efficiently and from inexpensive substrates. These studies aim to optimize the production process, enhancing the yield and economic viability of bialaphos production. For example, a strain was developed that exhibited about five hundred times higher product concentration than the wild strain, significantly enhancing bialaphos production efficiency (Takebe et al., 1989).

Understanding Bialaphos Biosynthesis

Research has also focused on understanding the biosynthesis of bialaphos. Studies have investigated the intermediates and metabolic pathways involved in its production by Streptomyces hygroscopicus. These studies provide insights into the molecular mechanisms behind bialaphos synthesis and its regulation. Understanding these processes is crucial for optimizing production and potentially modifying the compound for various applications (Imai et al., 1985).

Herbicidal Action and Plant Interactions

Research on bialaphos has extensively covered its mode of action as a herbicide. Studies have shown that bialaphos inhibits key enzymes in plants, leading to the accumulation of toxic compounds such as ammonia. This action provides an effective means of controlling a wide range of weeds. Understanding the herbicidal mechanism of bialaphos is essential for its application in agriculture and for developing resistance strategies in genetically modified crops (Tachibana & Kaneko, 1986).

Potential in Disease Control

Bialaphos has shown potential in controlling fungal diseases in plants. Studies have explored its antifungal properties, indicating that it could be used to protect crops from various fungal pathogens. This dual role as a herbicide and an antifungal agent makes bialaphos a valuable tool in integrated pest management strategies (Liu et al., 1998).

Safety And Hazards

Bialaphos is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . Safety measures include avoiding dust formation, not getting it in eyes, on skin, or on clothing, and not breathing in dust, vapor, mist, or gas .

Future Directions

Research is being conducted to alter the virulence and host range of a phytopathogen by transferring and expressing certain genes from Streptomyces hygroscopicus, in a plant pathogen model . This approach may provide a useful model to study host range, virulence, and strain improvement of plant pathogens for biological control of weeds .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N3O6P/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJFDRNADDBIN-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058066
Record name Bilanafos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bialaphos

CAS RN

35597-43-4, 71048-99-2
Record name Bialaphos
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bilanafos [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bilanafos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine, (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.731
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine
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Record name BILANAFOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,010
Citations
CJ Thompson, H Seto - Genetics and Biochemistry of Antibiotic Production, 1995 - Elsevier
Publisher Summary This chapter provides an overview on the bialaphos (BA). Streptomyces hygroscopicus and Streptomyces viridochromogenes have the ability to convert …
Number of citations: 43 www.sciencedirect.com
T Murakami, H Anzai, S Imai, A Satoh… - Molecular and General …, 1986 - Springer
… synthesis of the antibiotic herbicide bialaphos. Bialaphos production genes were cloned from … mutants showed that four additional bialaphos production genes were also contained on …
Number of citations: 447 link.springer.com
R Charudattan, VJ Prange, JT Devalerio - Weed technology, 1996 - cambridge.org
We are studying the possibility of altering the virulence and host range of a phytopathogen by transferring and expressing certain genes from the soil-dwelling saprophyte, Streptomyces …
Number of citations: 28 www.cambridge.org
橘邦隆, 渡辺哲郎, 関沢泰治, 竹松哲夫 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
… bialaphos as shown in Fig. 1. The increase was remarkable 4 hr after the treatment with 10 to 30g/a of bialaphos. … 4 to 8 days after the bialaphos treatment and remained at the maximum …
Number of citations: 211 jlc.jst.go.jp
S Nakamura, S Mano, Y Tanaka… - Bioscience …, 2010 - Taylor & Francis
We constructed two series of Gateway binary vectors, pGWBs and R4pGWBs, possessing the bialaphos resistance gene (bar) as a selection marker for plant transformation. The …
Number of citations: 222 www.tandfonline.com
TM Spencer, WJ Gordon-Kamm, RJ Daines… - Theoretical and Applied …, 1990 - Springer
… bialaphos, which is cleaved in plant cells to yield phosphinothricin (PPT), an inhibitor of glutamine synthetase. The bialaphos-… increasing concentrations of bialaphos than transformants …
Number of citations: 248 link.springer.com
N Yoshioka, M Asano, A Kuse, T Mitsuhashi… - … of Chromatography A, 2011 - Elsevier
We developed a simple and rapid method for the simultaneous determination of phosphorus-containing amino acid herbicides (glyphosate, glufosinate, bialaphos) and their major …
Number of citations: 107 www.sciencedirect.com
IA Natchev - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
The natural tripeptide antibiotic “Bialaphos” (5) has been synthesized by condensation of the protected L-phosphinothricin (1) with the dipeptide alanylalanine ethyl ester. The …
Number of citations: 20 www.journal.csj.jp
K Sato, JY Jin, T Takeuchi, T Miwa, K Suenami… - … of Chromatography A, 2001 - Elsevier
… glufosinate and bialaphos (data … bialaphos are very similar to amino acids, which contain primary or secondary amine groups, the responses for glyphosate, glufosinate and bialaphos at …
Number of citations: 107 www.sciencedirect.com
H Uchimiya, M Iwata, C Nojiri, PK Samarajeewa… - Bio/technology, 1993 - nature.com
… X=death due to herbicidal action of bialaphos. TP2-T2 is an … these transgenic plants with bialaphos can prevent invasion … containing 200 mg/l of bialaphos ( either three hours before or …
Number of citations: 114 www.nature.com

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